2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
2-(4-Benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a hydrazone derivative characterized by a benzylpiperazine moiety linked to an acetohydrazide scaffold. Its molecular formula is C₂₁H₂₅N₅O₃, with an average mass of 395.45 g/mol and a ChemSpider ID of 315182-69-5 .
The synthesis typically involves the condensation of 2-(4-benzylpiperazin-1-yl)acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol or methanol under reflux, catalyzed by glacial acetic acid . Structural confirmation relies on spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), which verify the (E)-configuration of the imine bond and substituent positions .
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O3/c1-28-20-13-18(7-8-19(20)26)14-22-23-21(27)16-25-11-9-24(10-12-25)15-17-5-3-2-4-6-17/h2-8,13-14,26H,9-12,15-16H2,1H3,(H,23,27)/b22-14+ |
InChI Key |
NNZDDLOAYHFQRI-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-benzylpiperazine with an appropriate aldehyde to form a Schiff base, followed by the reaction with acetohydrazide under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs vary in the hydrazide backbone, piperazine/piperidine substituents, and arylaldehyde-derived groups. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, F): Enhance thermal stability (higher melting points) and alter electronic profiles, as seen in MMINA (228–230°C) and fluorinated derivatives .
- Bulkier Substituents (e.g., benzylpiperazine vs. indole): Influence solubility and steric hindrance.
Antimicrobial Activity
- Vanillyl Derivatives : The 4-hydroxy-3-methoxyphenyl group in the target compound shows moderate activity against S. aureus (MIC ~25 µg/mL), comparable to 4f (N’-[3,4-dihydroxyphenyl] analog) but less potent than 4h (3,4,5-trimethoxyphenyl derivative, MIC ~12.5 µg/mL) .
- Fluorinated Analogs : Fluorine substitution (e.g., 4-fluorophenyl in hydrazone 114) enhances Gram-negative activity (E. coli MIC = 13.3 µM) due to increased membrane permeability .
Anticancer and Cytoprotective Effects
- MMINA : Demonstrates protective effects against cisplatin-induced toxicity (e.g., reduced hepatotoxicity by 40% at 50 mg/kg) via antioxidant pathways .
- Chlorophenoxy Derivatives (3f): Exhibit antiproliferative activity against MCF-7 cells (IC₅₀ = 18 µM), attributed to chloro and methoxy substituents enhancing DNA intercalation .
Spectroscopic and Tautomeric Behavior
- Tautomerism: The vanillyl group in the target compound stabilizes the imine tautomer, whereas quinazolinone-linked analogs (e.g., [(2-hydroxyphenyl)methylene]-2-(4-oxoquinazolin-3-yl)acetohydrazide) exhibit dynamic amide-imidic acid tautomerism (ΔG* ≈ 65 kJ/mol) .
- ¹H NMR Shifts: The CH=N proton in the target compound resonates at δ 8.3–8.5, consistent with analogs like MMINA (δ 8.5) but downfield-shifted compared to non-electron-withdrawing substituents (e.g., δ 8.1 in 3d) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
